(2R)-2-(4-Methoxyphenyl)oxirane

Description

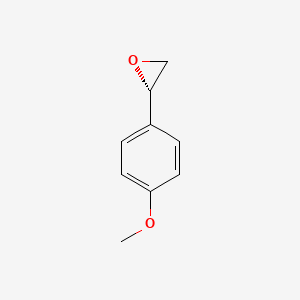

Structure

2D Structure

3D Structure

Properties

CAS No. |

62600-73-1 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

(2R)-2-(4-methoxyphenyl)oxirane |

InChI |

InChI=1S/C9H10O2/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |

InChI Key |

ARHIWOBUUAPVTB-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CO2 |

Canonical SMILES |

COC1=CC=C(C=C1)C2CO2 |

Origin of Product |

United States |

Mechanistic Studies of 2r 2 4 Methoxyphenyl Oxirane Ring Systems

Nucleophilic Ring-Opening Reactions and Regioselectivity

The regioselectivity of the nucleophilic attack on the oxirane ring of (2R)-2-(4-Methoxyphenyl)oxirane is a critical aspect of its chemistry, influenced by the nature of the nucleophile, reaction conditions, and the presence of catalysts. Generally, in neutral or basic media, nucleophilic attack follows a normal SN2 pathway, targeting the less sterically hindered carbon atom. masterorganicchemistry.comcdnsciencepub.com However, the presence of an aryl group introduces electronic effects that can alter this preference.

The reaction of methyl trans-3-(4-methoxyphenyl)glycidate with various thiophenols demonstrates the complexity of regioselectivity. rsc.org In the absence of a catalyst, the reaction primarily yields the trans-opening product. However, in a dipolar aprotic solvent, a regioisomer is formed, with its yield increasing as the electron-donating ability of the substituents on the thiophenol increases. rsc.org This suggests a possible single-electron transfer mechanism.

Quantum chemical studies on the ring-opening of 2,2-dimethyloxirane (B32121) provide insights applicable to substituted oxiranes. Under basic conditions, the nucleophilic attack is favored at the less substituted β-position due to steric repulsion. d-nb.info Conversely, under acidic conditions, the attack preferentially occurs at the more substituted α-position. d-nb.info

Investigation of Nucleophile Reactivity and Substrate Limitations

The reactivity of the nucleophile plays a pivotal role in the ring-opening of epoxides. Strong nucleophiles, such as hydroxides, alkoxides, Grignard reagents, and organolithium compounds, readily open the epoxide ring under basic conditions. masterorganicchemistry.com Weaker nucleophiles, like water and alcohols, generally require acidic conditions to facilitate the reaction by protonating the epoxide oxygen, making it a better leaving group. libretexts.orgkhanacademy.org

However, there are limitations. For instance, in the case of certain trisubstituted cyclic epoxides, some nucleophiles may show a lack of reactivity. nih.gov The use of hot water, without any catalyst, has been shown to hydrolyze epoxides to diols. masterorganicchemistry.com

Influence of Substituent Patterns on Ring-Opening Pathways

The electronic nature of substituents on the aryl ring significantly influences the regioselectivity of the ring-opening reaction. Electron-donating groups, such as the methoxy (B1213986) group in this compound, can stabilize a developing positive charge on the adjacent benzylic carbon. This stabilization can favor nucleophilic attack at this more substituted position, especially under acidic conditions where the reaction may have more SN1 character. jsynthchem.com

In a study on the ring opening of styrene (B11656) oxide derivatives, it was observed that the yield of the reaction increases with increasing electron density in the substrate. nih.gov Conversely, if the para-position of an anisole (B1667542) nucleophile was blocked by a highly electron-withdrawing group, the reaction was slower and gave only a trace of the ortho-ring-opened product. nih.gov

The following table illustrates the effect of substituents on the regioselectivity of the ring-opening of epoxides with anisole in the presence of SnCl₄. nih.gov

| Epoxide Substituent (R) | Anisole Attack | Yield (%) |

| p-MeO | p-Anisyl | 85 |

| p-Me | p-Anisyl | 78 |

| H | p-Anisyl | 70 |

| p-Cl | p-Anisyl | 65 |

| p-NO₂ | p-Anisyl | 40 |

Catalyst Effects on Regioselectivity (e.g., Lewis Acid Catalysis)

Lewis acids are frequently employed to catalyze the ring-opening of epoxides. mdpi.com They coordinate to the epoxide oxygen, further polarizing the C-O bonds and making the epoxide a better electrophile. cdnsciencepub.com This activation often directs the nucleophilic attack to the more substituted carbon atom. ucdavis.edu

The choice of Lewis acid can significantly impact the outcome. For example, BF₃-catalyzed reactions of certain aryl-substituted epoxides proceed through a regioselective oxirane ring opening. acs.orgnih.gov Similarly, SnCl₄ has been used as a Lewis acid to promote the alkylation of anisole with styrene oxide, yielding a mixture of regioisomeric products. nih.gov The strength of the Lewis acid can also be a factor; stronger Lewis acids are generally more effective in promoting the reaction. ucdavis.edu

Quantum chemical studies on Lewis acid-catalyzed epoxide ring-opening reactions have shown that the reactivity increases with the strength of the Lewis acid (H⁺ > Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺). nih.gov This enhanced reactivity is attributed to the reduction of steric repulsion between the epoxide and the nucleophile. nih.gov

Stereochemical Outcomes of Epoxide Transformations

The ring-opening of epoxides is typically a stereospecific process. In SN2 reactions, which are common under basic or neutral conditions, the nucleophile attacks from the side opposite to the C-O bond, resulting in an inversion of configuration at the center of attack. chemistrysteps.commasterorganicchemistry.com This leads to the formation of trans or anti products. chemistrysteps.com

For this compound, a nucleophilic attack at the unsubstituted carbon would lead to inversion at that center. If the starting material is enantiomerically pure, the product will also be enantiomerically pure, with a defined stereochemistry.

However, the stereochemical outcome can be influenced by reaction conditions. In the reaction of methyl trans-3-(4-methoxyphenyl)glycidate with thiophenols, the temperature had a notable effect. rsc.org At room temperature, the trans-opening product was major, while at higher temperatures, the cis-opening product predominated. rsc.org

Rearrangement Pathways of Aryl-Substituted Oxiranes

Aryl-substituted oxiranes can undergo rearrangement reactions, particularly under acidic conditions. acs.org The presence of the aryl group can facilitate the formation of a carbocation-like intermediate, which can then rearrange.

One common rearrangement is the Meinwald rearrangement, which transforms epoxides into carbonyl compounds. researchgate.net This can be catalyzed by Lewis acids. For instance, indium(III) chloride can promote the rearrangement of epoxides to substituted benzylic aldehydes and ketones. tandfonline.com

In the case of BF₃-catalyzed reactions of certain aryl-substituted homobenzoquinone epoxides, a regioselective oxirane ring opening is followed by a π-aryl transannular cyclization. acs.orgnih.gov This highlights the potential for complex skeletal rearrangements in polycyclic systems containing an aryl-substituted epoxide.

Applications of 2r 2 4 Methoxyphenyl Oxirane As a Chiral Building Block in Complex Molecule Synthesis

Role in the Asymmetric Construction of Carbon Skeletons

The inherent strain of the oxirane ring in (2R)-2-(4-Methoxyphenyl)oxirane makes it susceptible to nucleophilic attack, a characteristic that synthetic chemists have expertly exploited for the creation of new carbon-carbon bonds in a stereocontrolled manner. This process is fundamental to the asymmetric construction of complex carbon skeletons, which form the backbone of many natural products and pharmaceutical agents.

The regioselectivity of the ring-opening reaction is a key feature that chemists leverage. Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide ring via an SN2 mechanism. bldpharm.com This predictable reactivity allows for the introduction of a wide range of carbon nucleophiles, such as organocuprates, Grignard reagents, and enolates, leading to the formation of more elaborate and functionalized carbon chains with the preservation or inversion of stereochemistry at the reaction center.

For instance, the reaction with organocuprates can introduce alkyl, aryl, or vinyl groups, significantly extending the carbon framework. These reactions are crucial in the initial stages of total synthesis, where the strategic formation of key carbon-carbon bonds sets the stage for subsequent cyclizations and functional group manipulations. The 4-methoxyphenyl (B3050149) group can also play a role in directing these reactions and can be modified or removed at later synthetic stages if necessary.

The application of this compound is particularly valuable in the synthesis of polyketide natural products and other molecules featuring 1,3-diol or amino alcohol motifs. By carefully selecting the appropriate carbon nucleophile and reaction conditions, complex fragments of these molecules can be assembled with high diastereoselectivity.

Synthetic Intermediates for Stereochemically Defined Compounds

One of the most prominent applications of this compound is its role as a key intermediate in the synthesis of stereochemically defined pharmaceutical compounds. The most notable example is its use in the production of the cardiovascular drug, Diltiazem. google.comnih.govorganic-chemistry.orgchemrxiv.org

This compound serves as a precursor to methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a crucial intermediate in the industrial synthesis of Diltiazem. google.comorganic-chemistry.orguea.ac.uk This transformation highlights the power of using a readily available chiral building block to install the required stereocenters in a complex drug molecule. The synthesis of this glycidate from the oxirane can be achieved through various methods, including those that ensure high enantiomeric purity. google.com

The general strategy involves the ring-opening of the oxirane with a cyanide source, followed by hydrolysis and esterification to yield the desired glycidic ester. The stereochemistry of the starting oxirane directly translates to the stereochemistry of the final product, underscoring the importance of using an enantiomerically pure starting material.

Beyond Diltiazem, the principle of using this compound to generate key intermediates is broadly applicable. The resulting β-hydroxy ester or related structures can be further elaborated into a variety of other biologically active molecules. The ability to introduce specific stereochemistry early in a synthetic sequence is a cornerstone of modern drug discovery and development. mdpi.com

| Intermediate | Target Molecule | Therapeutic Area |

| Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | Diltiazem | Cardiovascular |

| Chiral β-amino alcohols | Various pharmaceuticals | Multiple |

Exploration in Diversifying Chemical Scaffolds

The reactivity of this compound extends beyond linear carbon chain extensions and its application in a single drug synthesis. It is increasingly being explored as a versatile starting material for the creation of diverse chemical scaffolds, which are the core structures of different classes of compounds. This "scaffold hopping" approach is a powerful strategy in medicinal chemistry to discover new drugs with improved properties. nih.gov

The ring-opening of the oxirane with various nitrogen, oxygen, and sulfur nucleophiles can lead to a wide array of functionalized building blocks. For example, reaction with amines or azide (B81097) followed by reduction leads to the synthesis of chiral 1,2-amino alcohols, a privileged motif in many biologically active compounds and chiral ligands. organic-chemistry.org These amino alcohols can then be used to construct more complex heterocyclic scaffolds such as oxazolidinones or piperazines.

Furthermore, intramolecular reactions starting from derivatives of this compound can be employed to construct novel ring systems. By introducing a nucleophilic group at a suitable position on a side chain attached to the oxirane, subsequent intramolecular cyclization can lead to the formation of various heterocyclic structures with defined stereochemistry.

The 4-methoxyphenyl group itself can be a handle for diversification. It can be demethylated to a phenol, which can then participate in further reactions, or it can be functionalized through electrophilic aromatic substitution to introduce additional diversity points. This allows for the generation of a library of related compounds with different substitution patterns, which can be screened for biological activity. The development of novel pyrazole (B372694) and pyrimidine (B1678525) derivatives containing a 4-methoxyphenyl group for potential anticancer applications is one such example of scaffold diversification.

In essence, this compound provides a chiral platform from which a multitude of different molecular architectures can be accessed, making it a valuable tool for exploring new chemical space in the quest for novel therapeutic agents and functional materials.

Theoretical and Computational Investigations of 2r 2 4 Methoxyphenyl Oxirane and Oxirane Reactivity

Quantum Chemical Calculations (e.g., DFT) on Oxirane Stability and Reactivity

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are fundamental to understanding the structural and energetic properties of oxiranes. These methods provide a detailed picture of the electron distribution and potential energy surfaces, which are crucial for predicting stability and reaction mechanisms.

DFT calculations are widely used to investigate the mechanisms of oxirane ring-opening reactions. Studies predict that such reactions can proceed via different pathways, with the outcome often depending on the specific reagents and conditions. For instance, in the context of enzymatic inhibition, DFT calculations have been used to model the ring-opening of an oxirane by an aspartic acid residue, predicting a concerted SN2 mechanism with a reaction barrier of approximately 15–21 kcal/mol. rsc.org The irreversible nature of this type of reaction is characterized by a significant negative reaction energy, calculated to be around -17 to -24 kcal/mol. rsc.org

The stability of the oxirane ring is influenced by its substituents. Computational studies on substituted epoxides show how different functional groups affect C-H bond dissociation energies (BDEs). nih.gov For the parent oxirane, substituents are known to influence the stability of radicals formed upon hydrogen abstraction, which in turn affects the subsequent reaction pathways, such as the competitive ring-opening to form vinoxy radicals. nih.gov For (2R)-2-(4-Methoxyphenyl)oxirane, the electron-donating methoxy (B1213986) group and the aromatic ring would be expected to significantly influence the stability of intermediates and transition states during reactions. DFT methods like B3LYP and M05-2X are commonly employed to accurately model these systems. rsc.org

Theoretical calculations also help rationalize reactivity trends observed experimentally. For a series of epoxides reacting with chlorine atoms, DFT calculations have successfully explained the observed reaction rates and the selectivity of H-atom abstraction sites. rsc.org These studies highlight that the oxirane ring and the ether group must be considered as a single unit to accurately evaluate the molecule's reactivity, a principle that directly applies to understanding the behavior of this compound. rsc.org

Table 1: Overview of DFT Methods in Oxirane Reactivity Studies

| Computational Method | Basis Set | Property Investigated | Key Findings |

|---|---|---|---|

| DFT (B3LYP, MPW1K, M05-2X) | Not Specified | Mechanism of ring-opening by HIV-1 protease model | Predicts a concerted SN2 mechanism with a barrier of ~15-21 kcal/mol. rsc.org |

| G3B3, MP4/6–31+G(d) | 6–31+G(d) | Thermal decomposition and radical stability | Substituents influence C-H BDEs and the competition between radical inversion and ring-opening. nih.gov |

| DFT (B3LYP-GD3-BJ) | def2-TZVPP | Reactivity towards chlorine atoms | Calculations align with experimental findings on H-atom abstraction sites and reactivity trends. rsc.org |

| Constrained DFT (PBE functional) | Plane-wave basis | Photochemical dissociation of oxirane | Confirms the Gomer-Noyes mechanism for the initial reaction steps. nih.govacs.org |

Molecular Dynamics Simulations for Reaction Pathway Analysis

While quantum chemical calculations are excellent for stationary points on a potential energy surface, molecular dynamics (MD) simulations provide a view of the temporal evolution of a chemical system. This is particularly useful for analyzing complex reaction pathways and understanding the influence of dynamics and temperature on reaction outcomes.

Non-adiabatic molecular dynamics (NAMD) simulations have been instrumental in modeling the photochemical ring-opening of the parent oxirane. nih.govacs.org These simulations confirm the Gomer-Noyes mechanism, which involves a series of steps initiated by photoexcitation. nih.govresearchgate.net The timescales for these ultrafast events are on the order of femtoseconds (fs). For instance, following excitation, the ring-opening is typically completed within 30-40 fs. nih.govacs.org Subsequent steps, such as hydrogen migration and C-C bond breaking, occur within approximately 80 fs. nih.govacs.org

These simulations can be performed within different statistical ensembles, such as the microcanonical (NVE) or canonical (NVT) ensemble, to explore the influence of temperature on reaction yields and pathways. nih.govacs.org The use of thermostats like the Nosé–Hoover chain allows for the modeling of reactions under controlled temperature conditions. acs.org For a substituted oxirane like this compound, MD simulations could be used to explore how the bulky and electronically active substituent alters the dynamics of ring-opening or influences the accessibility of different reaction channels compared to the unsubstituted parent molecule.

Ab initio MD simulations, which use quantum chemical calculations to determine forces at each time step, are a powerful, albeit computationally expensive, tool for discovering reaction pathways without prior assumptions. nih.gov By applying bias potentials, these methods can accelerate the sampling of rare reactive events, allowing for the mapping of complex surface reaction networks. nih.gov

Table 2: Reaction Pathway Steps for Photochemical Dissociation of Oxirane

| Reaction Step (Gomer-Noyes Mechanism) | Description | Timescale (from NAMD simulations) | Electronic State |

|---|---|---|---|

| 1. Photoexcitation | Molecule absorbs light, promoting an electron to an excited state (e.g., S1 or S2). | Instantaneous | S0 → Sn |

| 2. C-O Bond Cleavage (Ring Opening) | One of the C-O bonds breaks, forming a diradical intermediate. | 30 - 40 fs nih.govacs.org | S1 |

| 3. Hydrogen Migration | A hydrogen atom shifts, leading to the formation of an enol-like structure. | Completed by ~80 fs nih.govacs.org | S0acs.org |

| 4. C-C Bond Breaking | The final step involves the cleavage of the C-C bond, leading to dissociation products. | S0acs.org |

Prediction of Stereoselectivity in Oxirane Transformations

The stereochemical outcome of reactions involving chiral molecules like this compound is of paramount importance. Computational chemistry offers robust methods for predicting and rationalizing stereoselectivity, which fundamentally arises from differences in the activation energies of competing diastereomeric transition states. rsc.org

Computational modeling is a valuable tool for understanding the mechanistic details that govern stereoselectivity in organic reactions. rsc.org For oxirane transformations, such as nucleophilic ring-opening, the regioselectivity and stereoselectivity depend on a subtle interplay of steric and electronic effects. arxiv.org Machine learning (ML) models have emerged as a powerful approach for predicting selectivity. These models are trained on datasets of known reactions and can learn the complex relationships between molecular features and reaction outcomes. rsc.org For example, a k-nearest neighbor model was successfully trained to predict the relative selectivity in nucleophilic oxirane ring-opening reactions using steric and electronic descriptors calculated for the two carbon atoms of the oxirane ring. rsc.org

More advanced ML techniques, such as those combining LASSO and Random Forest models, can capture complex interactions between features and data distributions, leading to highly accurate predictions of stereoselectivity. arxiv.org The stereoselectivity is often quantified by the enantiomeric ratio (e.r.), which can be related to the difference in the free energy of activation (ΔΔG‡) for the competing pathways. nih.gov Computational methods aim to calculate these energy differences with high accuracy to provide meaningful predictions for the rational design of asymmetric catalysts and reactions. rsc.orgnih.gov For this compound, these predictive models could be applied to screen different nucleophiles or catalysts to identify conditions that would lead to a desired stereochemical outcome in a ring-opening reaction.

Table 3: Computational Approaches for Predicting Stereoselectivity

| Approach | Methodology | Key Input Features/Descriptors | Application |

|---|---|---|---|

| Transition State Theory | Calculating the Gibbs free energy difference (ΔΔG‡) between competing transition states using quantum chemistry (e.g., DFT). | Molecular geometry, electronic energy, vibrational frequencies. | Rationalizing and quantitatively predicting product ratios based on the Curtin–Hammett principle. rsc.org |

| Machine Learning (ML) | Training algorithms (e.g., k-NN, Random Forest, SVM) on reaction datasets to build predictive statistical models. rsc.orgnih.gov | Steric descriptors (e.g., atomic weight), electronic descriptors (e.g., electronegativity), catalyst/reagent features. rsc.orgarxiv.org | High-throughput screening and prediction of enantioselectivity for new reactions or substrates. |

| General Synthesis Prediction | Using general ML models (e.g., Molecular Transformer) that predict reaction products from reactants and reagents. | SMILES strings of reactants and reagents. | Predicting the outcome of a wide variety of reactions, implicitly including regio- and stereoselectivity. rsc.org |

Computational Analysis of Electronic Properties Influencing Reactivity

The reactivity of a molecule is intrinsically linked to its electronic structure. Computational analysis can quantify various electronic properties that provide a conceptual framework for understanding and predicting chemical behavior. For this compound, the interplay between the strained oxirane ring and the electron-rich aromatic system is key to its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a descriptor of chemical reactivity; a smaller gap generally implies higher reactivity and lower excitation energy. acs.org For a substituted oxirane, the 4-methoxyphenyl (B3050149) group is expected to raise the HOMO energy and alter the LUMO energy, thereby influencing the HOMO-LUMO gap and the molecule's susceptibility to nucleophilic or electrophilic attack. acs.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For an oxirane, the MEP would show negative potential around the oxygen atom and positive potential near the carbon atoms, guiding the approach of electrophiles and nucleophiles, respectively. The 4-methoxyphenyl substituent would further modulate this potential map. Natural Population Analysis (NPA) provides quantitative atomic charges and spin densities, offering deeper insight into charge distribution and how it changes during a reaction, for example, upon the formation of a radical intermediate on the oxirane ring. nih.gov

Table 4: Key Electronic Properties and Their Influence on Reactivity

| Electronic Property | Definition | Implication for Reactivity |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap suggests higher polarizability, lower kinetic stability, and enhanced charge mobility. acs.org |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. Approximated as -EHOMO. | Indicates the electron-donating ability of a molecule. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as -ELUMO. | Indicates the electron-accepting ability of a molecule. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as (I - A) / 2. | Hard molecules have a large HOMO-LUMO gap and are less reactive. nih.gov |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | A higher value indicates a greater tendency to act as an electrophile. acs.org |

| Molecular Electrostatic Potential (MEP) | The potential experienced by a positive point charge at the molecular surface. | Identifies electron-rich (nucleophilic attack sites) and electron-poor (electrophilic attack sites) regions. researchgate.net |

Advanced Spectroscopic Characterization Techniques for Stereochemical Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For oxiranes, both ¹H and ¹³C NMR are invaluable for confirming the presence of the epoxide ring and for assigning relative and, in conjunction with chiral auxiliaries or shift reagents, absolute configurations.

Research Findings: The chemical shifts of the protons and carbons of the oxirane ring are highly diagnostic. In ¹H NMR, the protons on the epoxide ring typically resonate in the range of 2.5-3.5 ppm. libretexts.org Their specific shifts and coupling constants (J-values) are influenced by the electronic effects of substituents and their stereochemical relationship (cis or trans). For instance, the coupling constant between two vicinal protons on a trans-substituted epoxide ring is generally smaller (around 2 Hz) than that for a cis-substituted ring.

In ¹³C NMR, the carbons of the oxirane ring are also characteristically shifted, appearing in the 40-70 ppm region. libretexts.org The chemical shift can provide clues about the substitution pattern and the configuration. It has been observed that the ring carbons of cis oxiranes generally resonate upfield compared to their corresponding trans isomers. cdnsciencepub.com This principle allows for the assignment of relative stereochemistry in diastereomeric epoxide products. For example, in studies of related epoxypropyl side chains, a ¹³C chemical shift for the methyl group of approximately 17 ppm was indicative of a trans isomer, whereas a shift near 13 ppm suggested a cis isomer. cdnsciencepub.com

While direct NMR data for the specific enantiomer (2R)-2-(4-Methoxyphenyl)oxirane is not widely published, data for closely related analogs illustrate these principles. For trans-2-(4-methoxyphenyl)-3-methyloxirane, the distinct signals for the oxirane protons and carbons confirm the structure and relative stereochemistry. rsc.org

¹H and ¹³C NMR Data for Oxirane Derivatives Related to 2-(4-Methoxyphenyl)oxirane (B1607123)

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| trans-2-(4-Methoxyphenyl)-3-methyloxirane | ¹H NMR | CDCl₃ | 7.18 (d, 2H), 6.87 (d, 2H), 3.79 (s, 3H, OCH₃), 3.52 (d, 1H, Oxirane CH), 3.03 (qd, 1H, Oxirane CH), 1.43 (d, 3H, CH₃) | rsc.org |

| trans-2-(4-Methoxyphenyl)-3-methyloxirane | ¹³C NMR | CDCl₃ | 159.6, 129.8, 126.9, 117.0, 59.5, 58.8, 55.3, 17.9 | rsc.org |

| 2-(4-Methoxyphenyl)oxirane | ¹³C NMR | CDCl₃ | 159.5, 130.4, 126.8, 114.0, 55.2, 52.4, 51.1 | nih.gov |

| Menthyl 3-(4-methoxyphenyl) oxirane-carboxylate | ¹H NMR | N/A | 4.59 (Oxirane proton), 3.77 (Oxirane proton) | researchgate.net |

| Menthyl 3-(4-methoxyphenyl) oxirane-carboxylate | ¹³C NMR | N/A | 75.3 (Oxirane carbon), 56.2 (Oxirane carbon) | researchgate.net |

Note: The table presents data for closely related compounds to illustrate typical spectral features. "N/A" indicates data was not available in the cited source.

Mass Spectrometry in Structural Elucidation of Oxirane Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For oxirane derivatives, MS can confirm the molecular formula and provide structural information through characteristic fragmentation pathways.

Research Findings: The molecular ion peak (M⁺) in the mass spectrum of this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 150.17 g/mol . nih.govnih.gov The fragmentation of ethers and epoxides is well-documented. libretexts.orgmiamioh.edu A primary fragmentation pathway for ethers involves the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage), which is a dominant process for aliphatic amines as well. libretexts.orgdocbrown.info

For this compound, several key fragmentation patterns can be predicted:

Alpha-Cleavage: Cleavage of the bond between the phenyl ring and the oxirane ring can lead to the formation of a stable methoxyphenyl fragment or a charged oxirane species.

Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage that generates the highly stable 4-methoxybenzyl cation. This would involve the rearrangement and loss of a neutral fragment like carbon monoxide (CO) and a hydrogen radical from the oxirane ring, leading to a prominent peak at m/z 121.

Ring Opening: The strained oxirane ring can open, followed by subsequent rearrangements and fragmentations. This can lead to the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small neutral molecules.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 150 | [C₉H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 149 | [C₉H₉O₂]⁺ | Loss of a hydrogen atom (M-1) |

| 121 | [C₈H₉O]⁺ | Loss of CHO from the molecular ion, forming the stable 4-methoxybenzyl cation. |

| 107 | [C₇H₇O]⁺ | Loss of CH₂ from the m/z 121 fragment (loss of the benzyl (B1604629) methylene (B1212753) group). |

| 91 | [C₇H₇]⁺ | Tropylium ion, formed from rearrangement and loss of the methoxy (B1213986) group from the phenyl ring fragments. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage and loss of the methoxy group and side chain. |

Chiral Chromatography for Enantiomeric Excess Determination

While NMR and MS are excellent for determining the chemical structure, they generally cannot distinguish between enantiomers without chiral derivatizing agents or solvents. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the definitive method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample.

Research Findings: The determination of enantiomeric excess is crucial in many fields, and chiral HPLC is the most common technique used for this purpose. uma.esmdpi.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times.

For the separation of this compound and its (S)-enantiomer, a screening of various CSPs would be the first step. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica, such as Chiralcel® or Chiralpak® columns), Pirkle-type phases (based on π-donor/π-acceptor interactions), or cyclodextrin-based phases. sigmaaldrich.com

Research on structurally similar compounds provides a strong basis for method development. For instance, a normal-phase chiral LC method was successfully developed for β-amino-β-(4-methoxyphenyl) propionic acid using a Pirkle-type (R, R) Whelk-01 column. researchgate.net This CSP, which acts as a "hybrid" π-electron donor-acceptor, achieved excellent resolution between the enantiomers. The study highlighted the critical role of the mobile phase composition, noting that the concentration of additives like 2-propanol and trifluoroacetic acid (TFA) significantly impacts chromatographic efficiency and resolution. researchgate.net The use of a non-specific UV detector is common, as it relies on the physical separation of the enantiomers to allow for quantification based on peak area. uma.es

Typical Parameters for Chiral HPLC Method Development

| Parameter | Description/Typical Conditions | Rationale |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralcel OD/OJ), Pirkle-type (e.g., Whelk-O1), Cyclodextrin-based | Provides the chiral environment for diastereomeric interactions. The choice depends on the analyte's functional groups. |

| Mobile Phase Mode | Normal Phase (e.g., Hexane/Isopropanol), Polar Organic Mode (POM), Reversed Phase | The mode is chosen based on analyte solubility and CSP compatibility. Normal phase is common for many chiral separations. |

| Mobile Phase Additives | Alcohols (e.g., IPA, Ethanol), Acids (e.g., TFA), Bases (e.g., DEA) | Modifiers used to improve peak shape and resolution by interacting with the analyte and/or the CSP. |

| Flow Rate | 0.5 - 1.5 mL/min | Optimized for best efficiency and separation within a reasonable analysis time. |

| Detection | UV/Vis (e.g., at 230 nm or 254 nm), Circular Dichroism (CD) | UV is the most common detector. CD detectors can provide additional information on the absolute configuration of the eluting peak. uma.es |

| Column Temperature | Ambient or controlled (e.g., 15-40 °C) | Temperature affects the kinetics of interaction and can be optimized to improve resolution. |

Q & A

Q. What are the established synthetic routes for (2R)-2-(4-Methoxyphenyl)oxirane, and how can reaction conditions be optimized for high enantiomeric purity?

- Methodological Answer : this compound can be synthesized via epoxidation of styrene derivatives using chiral catalysts or enzymatic cascades. For example, analogous epoxides like (2R,3R)-2-(4-methoxyphenyl)-3-phenethyloxirane are synthesized via Sharpless asymmetric epoxidation or Jacobsen kinetic resolution, achieving enantiomeric excess (ee) >90% . Key parameters include:

- Catalysts : Chiral salen-Mn(III) complexes or styrene monooxygenase enzymes .

- Solvents : Dichloromethane or tert-butanol for stabilizing transition states.

- Chromatography : Flash chromatography with 20:1 Hex/EtOAC + 3% TEA to isolate the product .

- Data Table :

| Substrate | Catalyst/Enzyme | Yield (%) | ee (%) | Conditions |

|---|---|---|---|---|

| 4-Methoxystyrene derivative | Salen-Mn(III) | 66 | 92 | 0°C, 12h |

| 4-Methoxystyrene derivative | Styrene monooxygenase | 85 | 98 | pH 7.0, 25°C |

Q. How is the structure and stereochemistry of this compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify chemical environments. For example, δ 3.8 ppm (singlet for methoxy group) and δ 4.1–4.3 ppm (oxirane protons) confirm substitution patterns .

- Chiral HPLC : Using columns like Chiralpak AD-H to resolve enantiomers and determine ee .

- X-ray Crystallography : Resolves absolute configuration, as seen in analogous compounds like (2R,3S)-2-methyl-3-phenyloxirane .

Q. What are the typical reactivity patterns of this compound in nucleophilic ring-opening reactions?

- Methodological Answer : The oxirane ring undergoes nucleophilic attack at the less substituted carbon due to steric and electronic effects. Examples:

- Amines : Reaction with primary amines (e.g., benzylamine) in THF yields β-amino alcohols .

- Thiols : Thiophenol in basic conditions produces β-hydroxy sulfides .

- Acids : Trifluoroacetic acid catalyzes ring-opening to form diols .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using biocatalytic methods?

Q. What computational tools predict the regioselectivity and stability of this compound in solvent systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and solvent effects. For example:

Q. How does this compound interact with metabolic enzymes, and what are its potential bioactive metabolites?

- Methodological Answer : In vitro assays using cytochrome P450 enzymes (e.g., CYP3A4) reveal oxidative metabolism. Key steps:

- Epoxide Hydrolase Assays : Monitor diol formation via LC-MS .

- Fluorogenic Probes : Use 2-methoxy-2,4-diphenyl-3(2H)-furanone to detect enzyme activity .

- Metabolite Identification : HRMS and NMR characterize metabolites like 4-methoxyphenylglycol .

Contradictions and Open Challenges

Q. Why do reported yields for this compound synthesis vary across studies, and how can reproducibility be improved?

- Analysis : Discrepancies arise from:

- Catalyst Deactivation : Impurities in starting materials (e.g., 4-methoxystyrene) reduce chiral catalyst efficiency .

- Chromatography Losses : Polar oxiranes adsorb strongly to silica gel, lowering isolated yields .

- Recommendations :

- Use ultra-pure substrates and pre-treated silica gel.

- Optimize reaction monitoring via TLC to minimize over-purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.